1-Methoxyindole-3-carboxylic acid

Description

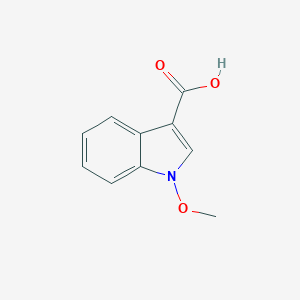

Structure

3D Structure

Properties

IUPAC Name |

1-methoxyindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXZLEZAQMDQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238760 | |

| Record name | 1-Methoxyindole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91913-76-7 | |

| Record name | 1-Methoxyindole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091913767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxyindole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methoxyindole-3-carboxylic Acid: A Review of Fundamental Properties

Abstract

1-Methoxyindole-3-carboxylic acid is a synthetic indole (B1671886) derivative. This document aims to provide a comprehensive technical overview of its basic properties, targeting researchers, scientists, and professionals in drug development. Despite extensive investigation, publicly available experimental data on several key physicochemical and biological properties of this specific compound remains limited. This guide summarizes the available information and highlights areas where further research is required.

Chemical and Physical Properties

1-Methoxyindole-3-carboxylic acid is an organic compound with the molecular formula C₁₀H₉NO₃.[1] Its molecular weight is approximately 191.18 g/mol .[1] The compound is generally described as a powder and is known to be soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1]

A comprehensive summary of its known and predicted physicochemical properties is presented in Table 1. It is critical to note the absence of experimentally determined values for several key parameters such as melting point, pKa, and aqueous solubility. The melting point of the related compound, methyl 1-methoxy-1H-indole-3-carboxylate, has been reported to be in the range of 40-41 °C.[2]

Table 1: Physicochemical Properties of 1-Methoxyindole-3-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | Chemfaces[1] |

| Molecular Weight | 191.18 g/mol | Chemfaces[1] |

| CAS Number | 91913-76-7 | Chemfaces[1] |

| Appearance | Powder | Chemfaces[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Chemfaces[1] |

| Melting Point | Data not available | N/A |

| pKa | Data not available | N/A |

| Aqueous Solubility | Data not available | N/A |

Synthesis and Purification

General Experimental Workflow for Synthesis (Hypothetical)

A potential, though unverified, workflow for the synthesis of 1-methoxyindole-3-carboxylic acid is depicted below. This is a generalized representation and would require experimental optimization.

Caption: Hypothetical synthesis workflow.

Purification

Specific recrystallization protocols for 1-methoxyindole-3-carboxylic acid have not been published. For carboxylic acids, a general purification strategy involves dissolution in a suitable solvent, followed by precipitation or crystallization. Common solvents for the recrystallization of organic compounds include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. The choice of solvent would need to be determined empirically.

A general workflow for purification by recrystallization is outlined below.

Caption: General purification workflow.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available information regarding the biological activity, mechanism of action, and associated signaling pathways for 1-methoxyindole-3-carboxylic acid. While other indole-3-carboxylic acid derivatives have been investigated for their potential anticancer properties, no such studies have been reported for the 1-methoxy variant. The biological effects of this compound represent a key area for future research.

Conclusion

1-Methoxyindole-3-carboxylic acid is a synthetic compound with established basic chemical identifiers. However, a thorough review of the scientific literature reveals a notable absence of experimentally determined quantitative data for its fundamental physicochemical properties, such as melting point, pKa, and aqueous solubility. Furthermore, detailed protocols for its synthesis and purification are not available, and its biological activities and potential mechanisms of action remain unexplored. The information presented in this guide is based on the limited data currently available and highlights the need for further experimental investigation to fully characterize this compound for its potential applications in research and drug development.

References

An In-depth Technical Guide to 1-Methoxyindole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Formula

1-Methoxyindole-3-carboxylic acid is characterized by an indole (B1671886) scaffold, which is a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. A methoxy (B1213986) group (-OCH₃) is attached to the nitrogen at position 1 of the indole ring, and a carboxylic acid group (-COOH) is substituted at position 3.

Chemical Formula: C₁₀H₉NO₃[1]

Molecular Weight: 191.18 g/mol [1]

CAS Number: 91913-76-7

Chemical Structure:

Caption: Chemical structure of 1-Methoxyindole-3-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Methoxyindole-3-carboxylic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.18 g/mol | [1] |

| CAS Number | 91913-76-7 | |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Synthesis

1-Methoxyindole-3-carboxylic acid is a synthetic compound.[1] It is derived from a phytoalexin through a nucleophilic substitution reaction that selectively occurs at the 2-position.[1] A detailed, step-by-step experimental protocol for this specific synthesis is not widely published. However, general methods for the synthesis of related indole-3-carboxylic acid derivatives often involve the hydrolysis of the corresponding ester or nitrile.

General Synthetic Workflow (Hypothetical):

References

An In-depth Technical Guide to the Synthesis of 1-Methoxyindole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-methoxyindole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details two primary synthetic routes, including step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations.

Executive Summary

1-Methoxyindole-3-carboxylic acid can be efficiently synthesized through two principal routes. The most direct and high-yielding pathway involves a two-step sequence starting from 1-methoxyindole (B1630564): a Vilsmeier-Haack formylation to produce 1-methoxyindole-3-carbaldehyde (B1618907), followed by a selective oxidation using sodium chlorite (B76162). An alternative route involves the synthesis of methyl 1-methoxyindole-3-carboxylate, which is then hydrolyzed to the desired carboxylic acid. This guide will provide detailed experimental procedures for both synthetic strategies, enabling researchers to select the most suitable method for their specific needs.

Synthetic Pathways

Two robust synthetic pathways for the preparation of 1-methoxyindole-3-carboxylic acid are presented below.

Pathway 1: Vilsmeier-Haack Reaction and Subsequent Oxidation (Preferred Route)

This pathway is the most direct method for the synthesis of 1-methoxyindole-3-carboxylic acid, commencing with the N-methoxylation of indole (B1671886), followed by a Vilsmeier-Haack reaction and a final oxidation step.

Overall Reaction Scheme:

Caption: Overall synthesis of 1-methoxyindole-3-carboxylic acid via the Vilsmeier-Haack reaction.

Experimental Protocols for Pathway 1

Step 1: Synthesis of 1-Methoxyindole

-

Reaction Description: This step involves the N-methoxylation of indole. A strong base such as sodium hydride is used to deprotonate the indole nitrogen, followed by reaction with a methoxylating agent.

-

Materials:

-

Indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methoxyamine

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of indole (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add methoxyamine (1.1 equivalents) dropwise.

-

Stir the reaction at room temperature overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-methoxyindole.

-

| Parameter | Value/Range |

| Reaction Time | 12-16 hours |

| Temperature | 0 °C to RT |

| Typical Yield | 70-80% |

Step 2: Synthesis of 1-Methoxyindole-3-carbaldehyde (Vilsmeier-Haack Reaction)

-

Reaction Description: This is a formylation reaction where 1-methoxyindole is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group at the C3 position.

-

Materials:

-

1-Methoxyindole

-

Anhydrous Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice-water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

To this, add a solution of 1-methoxyindole (1.0 equivalent) in anhydrous DMF dropwise, keeping the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and stir for 30 minutes.

-

Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

| Parameter | Value/Range |

| Reaction Time | 2-3 hours |

| Temperature | 0 °C to RT |

| Typical Yield | 85-95% |

Step 3: Synthesis of 1-Methoxyindole-3-carboxylic acid

-

Reaction Description: The aldehyde functional group of 1-methoxyindole-3-carbaldehyde is oxidized to a carboxylic acid using sodium chlorite (NaClO₂) in the presence of a chlorine scavenger.

-

Materials:

-

1-Methoxyindole-3-carbaldehyde

-

tert-Butanol

-

2-Methyl-2-butene

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-methoxyindole-3-carbaldehyde (1.0 equivalent) in tert-butanol.

-

Add 2-methyl-2-butene (4.0 equivalents) to the solution.

-

In a separate flask, prepare a solution of sodium chlorite (3.0 equivalents) and sodium dihydrogen phosphate (3.0 equivalents) in water.

-

Add the aqueous solution of NaClO₂ and NaH₂PO₄ to the solution of the aldehyde dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

After the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-methoxyindole-3-carboxylic acid.

-

| Parameter | Value/Range |

| Reaction Time | 4-6 hours |

| Temperature | Room Temp. |

| Typical Yield | 90-98% |

Pathway 2: Synthesis via Methyl Ester Intermediate and Hydrolysis

This alternative pathway involves the synthesis of methyl 1-methoxyindole-3-carboxylate, which is subsequently hydrolyzed to the target carboxylic acid.

Overall Reaction Scheme:

Caption: Synthesis of 1-methoxyindole-3-carboxylic acid via a methyl ester intermediate.

Experimental Protocols for Pathway 2

Step 1: Synthesis of Methyl 1-methoxyindole-3-carboxylate

-

Reaction Description: This step can be achieved by the N-methoxylation of methyl indole-3-carboxylate using a similar procedure as described in Pathway 1, Step 1.

-

Materials:

-

Methyl indole-3-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methoxyamine

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Follow the procedure outlined in Pathway 1, Step 1, using methyl indole-3-carboxylate as the starting material.

-

| Parameter | Value/Range |

| Reaction Time | 12-16 hours |

| Temperature | 0 °C to RT |

| Typical Yield | 70-80% |

Step 2: Hydrolysis of Methyl 1-methoxyindole-3-carboxylate

-

Reaction Description: The methyl ester is saponified using a base such as sodium hydroxide (B78521) in a mixture of methanol (B129727) and water.

-

Materials:

-

Methyl 1-methoxyindole-3-carboxylate

-

Methanol

-

Sodium hydroxide (NaOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve methyl 1-methoxyindole-3-carboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Wash the aqueous residue with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

-

The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-methoxyindole-3-carboxylic acid.

-

| Parameter | Value/Range |

| Reaction Time | 2-4 hours |

| Temperature | RT to 50 °C |

| Typical Yield | >90% |

Data Summary

The following tables summarize the quantitative data for the key reactions described in this guide.

Table 1: Quantitative Data for Pathway 1

| Reaction Step | Starting Material | Product | Reagents | Yield (%) |

| N-Methoxylation | Indole | 1-Methoxyindole | NaH, Methoxyamine | 70-80 |

| Vilsmeier-Haack Formylation | 1-Methoxyindole | 1-Methoxyindole-3-carbaldehyde | POCl₃, DMF | 85-95 |

| Oxidation | 1-Methoxyindole-3-carbaldehyde | 1-Methoxyindole-3-carboxylic acid | NaClO₂, 2-methyl-2-butene | 90-98 |

Table 2: Quantitative Data for Pathway 2

| Reaction Step | Starting Material | Product | Reagents | Yield (%) |

| N-Methoxylation | Methyl indole-3-carboxylate | Methyl 1-methoxyindole-3-carboxylate | NaH, Methoxyamine | 70-80 |

| Hydrolysis | Methyl 1-methoxyindole-3-carboxylate | 1-Methoxyindole-3-carboxylic acid | NaOH, MeOH/H₂O | >90 |

Logical Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the synthesis of 1-methoxyindole-3-carboxylic acid.

Unveiling the Green Pharmacy: A Technical Guide to the Natural Sources of 1-Methoxyindole-3-carboxylic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 1-methoxyindole-3-carboxylic acid in the plant kingdom. While direct quantification of this specific compound is limited in publicly available research, this document synthesizes the current knowledge on its likely plant sources, biosynthetic pathways, and the analytical methods required for its detection and quantification. Particular focus is given to the Brassicaceae family, for which there is significant evidence of related precursor compounds.

Principal Plant Sources and Quantitative Data

Direct evidence points to the presence of 1-methoxyindole-3-carboxylic acid and its derivatives in a select group of plants, primarily within the Brassicaceae family. The herbs of Isatis indigotica have been identified as a source of 1-methoxyindole-3-carboxylic acid[1]. Furthermore, the model plant Arabidopsis thaliana, also a member of the Brassicaceae family, has been shown to contain the related compound, methyl 1-methoxy-1H-indole-3-carboxylate[2].

While precise quantification of 1-methoxyindole-3-carboxylic acid remains an area for further research, valuable insights can be drawn from studies on its immediate precursors. One of the most significant precursors is 1-methoxy-indol-3-ylmethyl glucosinolate. The enzymatic breakdown of this glucosinolate is a likely pathway to the formation of 1-methoxyindole-3-carboxylic acid.

A study on Pak Choi (Brassica rapa ssp. chinensis) provides quantitative data on the levels of 1-methoxy-indol-3-ylmethyl glucosinolate, which can be induced by signaling molecules such as methyl jasmonate and jasmonic acid[3][4]. These findings are crucial for researchers looking to maximize the yield of this and related compounds from plant sources.

| Plant Species | Tissue | Compound | Concentration (μmol g⁻¹ dry weight) | Treatment | Reference |

| Brassica rapa ssp. chinensis (Pak Choi) | Sprouts | 1-methoxy-indol-3-ylmethyl glucosinolate | ~0.1 | Control | [3] |

| Brassica rapa ssp. chinensis (Pak Choi) | Sprouts | 1-methoxy-indol-3-ylmethyl glucosinolate | ~3.1 | Methyl Jasmonate | [3] |

| Brassica rapa ssp. chinensis (Pak Choi) | Sprouts | 1-methoxy-indol-3-ylmethyl glucosinolate | ~3.8 | Jasmonic Acid | [3] |

| Brassica rapa ssp. chinensis (Pak Choi) | Mature Leaves | 1-methoxy-indol-3-ylmethyl glucosinolate | ~0.2 | Control | [3] |

| Brassica rapa ssp. chinensis (Pak Choi) | Mature Leaves | 1-methoxy-indol-3-ylmethyl glucosinolate | ~1.9 | Methyl Jasmonate | [3] |

| Brassica rapa ssp. chinensis (Pak Choi) | Mature Leaves | 1-methoxy-indol-3-ylmethyl glucosinolate | ~1.5 | Jasmonic Acid | [3] |

Biosynthesis and Signaling Pathways

The biosynthesis of 1-methoxyindole-3-carboxylic acid is believed to follow the general pathway for indole-3-carboxylic acid (ICOOH) derivatives, which has been extensively studied in Arabidopsis thaliana[5]. The pathway originates from the amino acid tryptophan. A key feature of the biosynthesis of 1-methoxyindole-3-carboxylic acid is the introduction of a methoxy (B1213986) group at the N1 position of the indole (B1671886) ring. Research on the biosynthesis of other methoxylated alkaloids, such as quinine, suggests that this methoxylation step can occur early in the pathway, for instance, on a precursor like tryptamine.

The following diagram illustrates a putative biosynthetic pathway leading to 1-methoxyindole-3-carboxylic acid, integrating the known steps for ICOOH formation with a proposed early methoxylation event.

References

Spectroscopic and Structural Elucidation of 1-Methoxyindole-3-Carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methoxyindole-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a combination of predicted data based on closely related analogs and general experimental protocols. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of indole (B1671886) derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-methoxyindole-3-carboxylic acid. These predictions are derived from the analysis of structurally similar compounds, including methyl 1-methoxy-1H-indole-3-carboxylate, 1-methoxy-1H-indole-3-carbaldehyde, and other indole-3-carboxylic acid derivatives.

Table 1: Predicted ¹H NMR Spectral Data for 1-Methoxyindole-3-carboxylic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~8.1 | Singlet | 1H | H2 |

| ~7.8-7.9 | Doublet | 1H | H4 |

| ~7.2-7.4 | Multiplet | 2H | H5, H6 |

| ~7.1-7.2 | Doublet | 1H | H7 |

| ~4.1 | Singlet | 3H | -OCH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 1-Methoxyindole-3-carboxylic Acid

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~137 | C7a |

| ~130 | C2 |

| ~128 | C3a |

| ~123 | C5 |

| ~122 | C6 |

| ~120 | C4 |

| ~110 | C7 |

| ~105 | C3 |

| ~65 | -OCH₃ |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Data for 1-Methoxyindole-3-carboxylic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1550 | Medium | C=C stretch (aromatic) |

| ~1450 | Medium | C-H bend |

| ~1250 | Strong | C-O stretch |

| ~1050 | Medium | N-O stretch |

Table 4: Predicted Mass Spectrometry Data for 1-Methoxyindole-3-carboxylic Acid

| m/z | Interpretation |

| 191 | [M]⁺ (Molecular Ion) |

| 174 | [M - OH]⁺ |

| 146 | [M - COOH]⁺ |

| 130 | [M - COOH - O]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are standard procedures in organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of the sample (1-methoxyindole-3-carboxylic acid) is dissolved in about 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The prepared sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is often employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, with electron ionization (EI) being common for providing detailed fragmentation patterns.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization and Analysis: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Interpretation: The resulting mass spectrum plots the relative abundance of ions at each m/z value. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, and the other peaks represent fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like 1-methoxyindole-3-carboxylic acid.

An In-depth Technical Guide to 1-Methoxyindole-3-carboxylic Acid (CAS 91913-76-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding 1-Methoxyindole-3-carboxylic acid (CAS 91913-76-7). It is intended for informational purposes for a scientific audience. Comprehensive safety and biological data for this specific compound are limited, and much of the information presented is inferred from related compounds and the natural source from which it is derived. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive Safety Data Sheet (SDS) from the supplier.

Introduction

1-Methoxyindole-3-carboxylic acid is an alkaloid that has been identified as a constituent of the medicinal plant Isatis indigotica, a member of the Brassicaceae family.[1] It is also described as a synthetic derivative of a phytoalexin.[2] The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and methoxy-substituted indoles, in particular, are of interest for their diverse biological activities.[3] This guide aims to consolidate the available technical information on the properties and safety of 1-Methoxyindole-3-carboxylic acid.

Physicochemical Properties

Quantitative physicochemical data for 1-Methoxyindole-3-carboxylic acid is not extensively reported in the public domain. The available information, along with data for a closely related compound, is summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source/Notes |

| CAS Number | 91913-76-7 | - |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.18 g/mol | [4] |

| IUPAC Name | 1-methoxy-1H-indole-3-carboxylic acid | - |

| Appearance | Powder (presumed) | Commercial suppliers |

| Melting Point | Data not available | For the methyl ester (CAS 18377-50-9): 40-41 °C[5] |

| Boiling Point | Data not available | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

| pKa | Data not available | - |

Safety and Toxicology

A comprehensive toxicological profile for 1-Methoxyindole-3-carboxylic acid is not available. A Safety Data Sheet from one supplier indicates "no data available" for GHS classification, which suggests a lack of thorough safety and toxicity testing.[5]

However, hazard information for structurally related compounds can provide an indication of potential risks.

Table 2: GHS Hazard Information for Related Indole Compounds

| Compound | CAS Number | GHS Pictogram(s) | Hazard Statement(s) |

| 1-Methoxy-1H-indole-3-carbaldehyde | 67282-55-7 | Irritant | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[6] |

| 5-Methoxy-1H-indole-3-carboxylic acid | 10242-01-0 | Irritant | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4] |

| 1-Methylindole-3-carboxylic acid | 32387-21-6 | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7] |

Based on these related structures, it is prudent to handle 1-Methoxyindole-3-carboxylic acid with care, assuming it may be an irritant to the skin, eyes, and respiratory system, and potentially harmful if swallowed or in contact with skin.

Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

First Aid Measures (General Recommendations):

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash with soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Biological Activity and Mechanism of Action

Research on related indole compounds provides some insight into potential biological activities:

-

Antiviral Activity: A derivative of 5-methoxyindole-3-carboxylic acid has demonstrated antiviral activity against SARS-CoV-2 in vitro, with an IC₅₀ of 1.06 µg/mL.[8]

-

Cytotoxicity: Some 5-hydroxyindole-3-carboxylic acid derivatives have shown cytotoxic effects against breast cancer cell lines (MCF-7) with EC₅₀ values in the low micromolar range.[9] Conversely, the introduction of a carboxylic acid group to some cytotoxic indole-3-glyoxylamide (B122210) analogues abolished their cytotoxicity.[10]

-

Genotoxicity: A related compound, N-methoxy-indole-3-carbinol, has been reported to have genotoxic and mutagenic effects in bacterial and mammalian cells.[11]

-

Anti-inflammatory Activity: Indole-3-carbinol, another related indole, has been shown to suppress the activation of NF-κB and IκBα kinase.[12] This is a key pathway in the inflammatory response.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been elucidated for 1-Methoxyindole-3-carboxylic acid, the known activity of other indole derivatives suggests potential interaction with inflammatory pathways such as the NF-κB signaling cascade.

dot

Caption: General NF-κB signaling pathway and a potential point of inhibition by related indole compounds.

Experimental Protocols

Synthesis

A general approach for the synthesis of methoxy-activated indoles has been reviewed, often involving Fischer, Bischler, or Hemetsberger indole synthesis methods.[3] One publication refers to the synthesis of the methyl ester of 1-Methoxyindole-3-carboxylic acid, which could potentially be hydrolyzed to the carboxylic acid.[2] A generalized workflow for such a synthesis is presented below.

dot

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Conclusion

1-Methoxyindole-3-carboxylic acid (CAS 91913-76-7) is a methoxy-substituted indole with limited characterization in the public domain. While its presence in the medicinal plant Isatis indigotica suggests potential biological activity, there is a significant lack of specific data regarding its physicochemical properties, safety, and mechanism of action. Researchers and drug development professionals should exercise caution when working with this compound and consider the hazard information available for structurally similar molecules. Further investigation is required to fully elucidate the toxicological and pharmacological profile of 1-Methoxyindole-3-carboxylic acid.

References

- 1. 1-Methoxyindole-3-carboxylic acid | CAS 91913-76-7 | ScreenLib [screenlib.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. soc.chim.it [soc.chim.it]

- 4. 5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 259191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methyl 1-methoxy-1H-indole-3-carboxylate | C11H11NO3 | CID 10465540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-methoxy-1H-indole-3-carbaldehyde | C10H9NO2 | CID 398554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-メチルインドール-3-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The comparison of cytotoxic and genotoxic activities of glucosinolates, isothiocyanates, and indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Genotoxic Effects of 1-Methoxyindole Derivatives in Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole (B1671886) derivatives are a class of heterocyclic organic compounds that are ubiquitous in nature and form the backbone of many biologically active molecules, including pharmaceuticals and natural products. The introduction of a methoxy (B1213986) group at the 1-position of the indole ring can significantly alter the electronic and metabolic properties of these molecules, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the genotoxic effects of 1-methoxyindole (B1630564) derivatives in various cell systems. The focus is on elucidating the mechanisms of DNA damage, the cellular responses to this damage, and the experimental methodologies used to assess these effects. This document is intended to be a valuable resource for researchers and professionals involved in the fields of toxicology, pharmacology, and drug development.

Core Genotoxic Profiles of 1-Methoxyindole Derivatives

The genotoxicity of 1-methoxyindole derivatives appears to be highly dependent on the nature of the substituent at the 3-position. While data on some derivatives is limited, extensive research has been conducted on 1-methoxy-3-indolylmethyl glucosinolate and its metabolites, revealing a clear genotoxic profile.

1-Methoxy-3-indolylmethyl Glucosinolate and its Metabolite 1-Methoxy-3-indolylmethyl Alcohol

1-Methoxy-3-indolylmethyl glucosinolate (1-MIM), a natural product found in Brassica vegetables, and its breakdown product, 1-methoxy-3-indolylmethyl alcohol (1-MIM-OH), are the most studied derivatives in this class.[1] These compounds have been shown to be potent genotoxic agents in both bacterial and mammalian cells.[1]

The genotoxicity of 1-MIM is mediated through its enzymatic conversion by myrosinase to reactive intermediates that can directly interact with DNA.[1] 1-MIM-OH, on the other hand, requires bioactivation by human sulfotransferase SULT1A1 to exert its potent mutagenic effects.[1] This activation leads to the formation of a reactive electrophile that readily forms adducts with DNA.[1]

The primary types of DNA damage induced by these compounds are the formation of covalent adducts with purine (B94841) bases, specifically N2-(1-MIM)-deoxyguanosine and N6-(1-MIM)-deoxyadenosine.[1] The formation of these adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal damage. Indeed, both 1-MIM and 1-MIM-OH have been shown to induce sister chromatid exchanges in Chinese hamster V79 cells.[1]

1-Methoxyindole-3-carbaldehyde (B1618907) and 1-Methoxyindole-3-acetonitrile

Currently, there is a significant lack of publicly available data on the genotoxic effects of 1-methoxyindole-3-carbaldehyde and 1-methoxyindole-3-acetonitrile. While the aldehyde and nitrile functional groups can be associated with genotoxicity in some chemical contexts, specific experimental data from standardized genotoxicity assays (e.g., Ames test, micronucleus assay, sister chromatid exchange assay) for these 1-methoxyindole derivatives are not available in the reviewed literature. A study on acetonitrile (B52724), a related compound, showed a weak positive result in the micronucleus test.[2] Another study on various nitrile-containing fragrance ingredients indicated that some compounds that were positive in in vitro assays were negative in in vivo micronucleus tests, highlighting the complexity of predicting genotoxicity based on chemical structure alone.[3] Therefore, the genotoxic potential of 1-methoxyindole-3-carbaldehyde and 1-methoxyindole-3-acetonitrile remains to be experimentally determined.

Quantitative Genotoxicity Data

The following tables summarize the available quantitative data on the genotoxic effects of 1-methoxyindole derivatives. The data is primarily focused on 1-methoxy-3-indolylmethyl glucosinolate and its alcohol metabolite due to the availability of published research.

Table 1: Mutagenicity of 1-Methoxy-3-indolylmethyl Glucosinolate and its Metabolites in Salmonella typhimurium

| Compound | Strain | Metabolic Activation | Mutagenic Potency | Reference |

| 1-Methoxy-3-indolylmethyl glucosinolate | TA100 | Myrosinase | Strongly mutagenic | [1] |

| 1-Methoxy-3-indolylmethyl alcohol | TA100 | None | Low direct mutagenicity | [1] |

| 1-Methoxy-3-indolylmethyl alcohol | TA100 expressing human SULT1A1 | None | Strongly mutagenic | [1] |

Table 2: Induction of Sister Chromatid Exchange (SCE) in V79 Cells

| Compound | Cell Line | Metabolic Activation | SCE Induction | Reference |

| 1-Methoxy-3-indolylmethyl glucosinolate | V79 | Myrosinase | Clearly positive | [1] |

| 1-Methoxy-3-indolylmethyl alcohol | V79 | None | Positive | [1] |

| 1-Methoxy-3-indolylmethyl alcohol | V79-hSULT1A1 | None | Clearly higher efficiency than in parental V79 cells | [1] |

Table 3: DNA Adduct Formation

| Compound | Adducts Formed | Cell/Tissue Type | Reference |

| 1-Methoxy-3-indolylmethyl glucosinolate / 1-MIM-OH | N2-(1-MIM)-dG and N6-(1-MIM)-dA | Salmonella typhimurium, V79 cells | [1] |

Signaling Pathways and Cellular Responses

The cellular response to DNA damage induced by 1-methoxyindole derivatives involves the activation of complex signaling pathways aimed at maintaining genomic integrity. A key player in this response is the tumor suppressor protein p53.[4]

Upon detection of DNA damage, such as the formation of bulky DNA adducts by 1-MIM, sensor proteins like Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are activated.[5][6] These kinases initiate a signaling cascade that leads to the phosphorylation and stabilization of p53.[7][8] Activated p53 then acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[4][9] This provides the cell with time to repair the DNA damage or eliminates the damaged cell to prevent the propagation of mutations.

DNA damage response pathway initiated by 1-methoxyindole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of the genotoxicity of 1-methoxyindole derivatives.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[10]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test compound is assessed for its ability to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium.[10]

Workflow:

General workflow for the Ames test.

Detailed Protocol:

-

Preparation of Bacterial Strains:

-

Inoculate the desired Salmonella typhimurium strains (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking to obtain a fresh culture.[11]

-

-

Metabolic Activation (S9 Mix):

-

For compounds that may require metabolic activation to become mutagenic, a rat liver homogenate (S9 fraction) is included in the test.[11] Prepare the S9 mix according to standard protocols, containing cofactors such as NADP and glucose-6-phosphate.

-

-

Test Procedure:

-

In a sterile tube, combine the following:

-

0.1 mL of the overnight bacterial culture.[12]

-

0.1 mL of the test compound at various concentrations dissolved in a suitable solvent (e.g., DMSO).[12]

-

0.5 mL of S9 mix or phosphate (B84403) buffer (for tests without metabolic activation).[12]

-

-

Pre-incubate the mixture at 37°C for 20-30 minutes.[11]

-

Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.[13]

-

Include positive and negative (solvent) controls in each experiment.

-

-

Incubation and Scoring:

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a sensitive method to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of chemical compounds in mammalian cells.[14]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.[14] An increase in the frequency of micronucleated cells after exposure to a test compound indicates genotoxic potential.

Workflow:

Workflow of the in vitro micronucleus assay.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture appropriate mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, in a suitable medium.[1]

-

Expose the cells to at least three concentrations of the test compound, along with positive and negative controls, for a defined period (e.g., 3-6 hours with S9, or for 1.5-2 cell cycles without S9).[15]

-

-

Cytokinesis Block:

-

After the treatment period, add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.[14]

-

-

Cell Harvesting and Slide Preparation:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation.

-

Treat the cells with a hypotonic solution to swell the cytoplasm.

-

Fix the cells using a methanol:acetic acid solution.

-

Drop the fixed cell suspension onto clean microscope slides and allow to air dry.

-

-

Staining and Scoring:

-

Stain the slides with a suitable dye, such as Giemsa or a fluorescent DNA stain (e.g., DAPI).

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[1] A significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.

-

Sister Chromatid Exchange (SCE) Assay

The sister chromatid exchange assay is a sensitive cytogenetic test for detecting reciprocal interchanges of DNA between sister chromatids of a duplicating chromosome.[16]

Principle: Cells are cultured for two replication cycles in the presence of a thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU). This results in differential staining of the sister chromatids, allowing for the visualization of exchanges between them. An increase in the frequency of SCEs is an indicator of DNA damage.[17]

Workflow:

General workflow for the sister chromatid exchange assay.

Detailed Protocol:

-

Cell Culture and BrdU Labeling:

-

Culture proliferating cells (e.g., CHO cells, human lymphocytes) in a medium containing BrdU for two complete cell cycles.[18]

-

-

Exposure to Test Compound:

-

Expose the cells to the test compound at various concentrations for a defined period during the BrdU incubation.

-

-

Metaphase Arrest and Harvesting:

-

Add a metaphase-arresting agent, such as colcemid, to the culture to accumulate cells in metaphase.[18]

-

Harvest the cells and treat them with a hypotonic solution.

-

Fix the cells with a methanol:acetic acid fixative.

-

-

Chromosome Spreading and Staining:

-

Drop the fixed cell suspension onto clean, cold, wet microscope slides to prepare chromosome spreads.

-

Stain the slides using a differential staining technique, such as the fluorescence plus Giemsa (FPG) method, to visualize the sister chromatids.[18]

-

-

Scoring and Analysis:

-

Analyze a sufficient number of well-spread metaphases (e.g., 25-50) per concentration under a microscope.

-

Count the number of SCEs per metaphase. A statistically significant, dose-dependent increase in the mean number of SCEs per cell indicates a positive genotoxic effect.

-

Conclusion and Future Directions

The available evidence strongly indicates that 1-methoxy-3-indolylmethyl glucosinolate and its alcohol metabolite are genotoxic, primarily through the formation of DNA adducts that can lead to mutations and chromosomal damage. The bioactivation of 1-MIM-OH by human SULT1A1 is a critical step in its genotoxic mechanism, highlighting the importance of considering metabolic pathways in toxicological assessments.

A significant data gap exists regarding the genotoxicity of other 1-methoxyindole derivatives, such as 1-methoxyindole-3-carbaldehyde and 1-methoxyindole-3-acetonitrile. Future research should focus on evaluating the mutagenic and clastogenic potential of these and other structurally related compounds using a battery of standardized genotoxicity assays.

Furthermore, a deeper understanding of the specific DNA repair pathways that are activated in response to the DNA adducts formed by these derivatives would provide valuable insights into their mechanisms of action and potential for long-term adverse health effects. Elucidating the complete toxicological profile of this class of compounds is essential for accurate risk assessment and for guiding the development of safer indole-based pharmaceuticals and other products.

References

- 1. criver.com [criver.com]

- 2. Mutagenic activity of acetonitrile and fumaronitrile in three short term assays with special reference to autoinduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATM, ATR and DNA-PK: initiators of the cellular genotoxic stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]

- 15. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Sister Chromatid Exchange (SCE) Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. 2.4. Sister Chromatid Exchange Assay [bio-protocol.org]

An In-depth Technical Guide to the Biosynthetic Pathway of Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate biosynthetic pathway of indole (B1671886) alkaloids, a diverse class of secondary metabolites with significant pharmacological applications. The focus is on the well-studied terpenoid indole alkaloids (TIAs), with a particular emphasis on the model plant Catharanthus roseus. This document details the core biosynthetic pathway, regulatory networks, quantitative data on key enzymatic reactions and metabolite accumulation, and detailed experimental protocols for their investigation.

The Core Biosynthetic Pathway of Terpenoid Indole Alkaloids

The biosynthesis of TIAs is a complex process that involves the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole moiety via tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which produces the terpenoid precursor, secologanin (B1681713). The condensation of tryptamine (B22526) (derived from tryptophan) and secologanin marks the entry point into the vast array of TIA structures.

The initial steps of the TIA pathway are highly conserved and lead to the formation of the central intermediate, strictosidine (B192452). From this pivotal molecule, the pathway diverges into numerous branches, giving rise to the structural diversity of TIAs, including prominent anticancer agents like vinblastine (B1199706) and vincristine.

Key Precursors and the Central Intermediate:

-

Tryptamine: Synthesized from the amino acid tryptophan through decarboxylation, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). Tryptophan itself is a product of the shikimate pathway.[1]

-

Secologanin: A monoterpenoid derived from the MEP pathway. The biosynthesis of secologanin from geranyl pyrophosphate (GPP) involves a series of enzymatic steps.

-

Strictosidine: The universal precursor for all monoterpenoid indole alkaloids, formed through a Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR).[1] This reaction is a critical control point in the pathway.

The deglycosylation of strictosidine by strictosidine β-D-glucosidase (SGD) yields an unstable aglycone, which serves as the substrate for a multitude of downstream enzymes that lead to the various classes of TIAs.

Quantitative Data on Key Biosynthetic Steps

Understanding the kinetics of the enzymes and the concentrations of metabolites in the TIA pathway is crucial for metabolic engineering and drug development. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism/System | Substrate | Km | Vmax / kcat | Reference |

| Tryptophan Decarboxylase (TDC) | Catharanthus roseus | L-Tryptophan | 0.1 - 0.5 mM | Not specified | [2] |

| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 2.3 mM | Not specified | [3] |

| Secologanin | 3.4 mM | Not specified | [3] | ||

| Rauvolfia serpentina | Tryptamine | 6.5 µM | 2.8 s-1 | ||

| Secologanin | 30 µM | 2.8 s-1 |

Table 2: Metabolite Concentrations in Catharanthus roseus

| Metabolite | Tissue/Cell Culture | Condition | Concentration / Amount | Reference |

| Tryptamine | Protoplasts | 24h incubation with 1 mM d5-tryptamine | Not directly quantified | [4] |

| Secologanin | Epidermal cells | - | Up to 500 µM | [4] |

| Strictosidine | Protoplasts | 24h incubation with 1 mM d5-tryptamine | 95% labeled | [4] |

| Ajmalicine | Protoplasts | 24h incubation with 1 mM d5-tryptamine | 7.41 mM (d4-ajmalicine) | [5] |

| Catharanthine | Protoplasts | 24h incubation with 1 mM d5-tryptamine | 3.17 fmol (d4-catharanthine) | [5] |

| Tabersonine | Protoplasts | 24h incubation with 1 mM d5-tryptamine | 1.27 fmol (d4-tabersonine) | [5] |

| Vindoline | Plants (Soil vs. MS medium) | Soil grown | 0.42 (Signal intensity) | [6] |

| MS medium grown | 0.22 (Signal intensity) | [6] |

Table 3: Gene Expression Changes in Response to Elicitors in Catharanthus roseus

| Gene | Elicitor | Time Point | Fold Change | Reference |

| TDC | Methyl Jasmonate (MeJA) | - | Upregulated | [7] |

| STR | Methyl Jasmonate (MeJA) | 48 hours | ~5-fold increase | [8] |

| G10H | Methyl Jasmonate (MeJA) | 48 hours | ~2.5-fold increase | [8] |

| DAT | Methyl Jasmonate (MeJA) | 48 hours | ~1.9-fold increase | [8] |

| CrPRX1 | Methyl Jasmonate (MeJA) | 48 hours | ~2-fold increase | [8] |

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of the indole alkaloid biosynthetic pathway. This section provides protocols for key experiments.

Enzyme Assay for Tryptophan Decarboxylase (TDC)

This protocol is based on the direct fluorometric quantification of tryptamine produced from tryptophan.[9]

Materials:

-

Plant tissue (e.g., C. roseus leaves)

-

Extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM EDTA, 10 mM β-mercaptoethanol, and 10% (w/v) polyvinylpolypyrrolidone)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5)

-

L-tryptophan solution (substrate)

-

Pyridoxal-5'-phosphate (PLP) solution (cofactor)

-

Ethyl acetate (B1210297)

-

Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)

-

Spectrofluorometer

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing reaction buffer, PLP, and L-tryptophan.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of the enzyme extract.

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong base (e.g., NaOH) to raise the pH to >11.

-

-

Tryptamine Extraction and Quantification:

-

Add an equal volume of ethyl acetate to the reaction mixture.

-

Vortex vigorously to extract the tryptamine into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully collect the upper ethyl acetate layer.

-

Measure the fluorescence of the ethyl acetate extract using a spectrofluorometer with excitation at ~280 nm and emission at ~350 nm.

-

Quantify the amount of tryptamine produced by comparing the fluorescence to a standard curve of known tryptamine concentrations.

-

Enzyme Assay for Strictosidine Synthase (STR)

This protocol describes a common method for assaying STR activity by quantifying the strictosidine formed using High-Performance Liquid Chromatography (HPLC).[10]

Materials:

-

Enzyme source (e.g., purified recombinant STR or plant protein extract)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Tryptamine solution (substrate)

-

Secologanin solution (substrate)

-

Reaction termination solution (e.g., methanol (B129727) or a strong base)

-

HPLC system with a UV detector and a suitable C18 column

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing assay buffer, tryptamine, and secologanin.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding the enzyme.

-

Incubate for a defined period, ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding the termination solution.

-

-

HPLC Analysis:

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Inject a known volume of the supernatant onto the HPLC system.

-

Separate the components using a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid).

-

Detect strictosidine by monitoring the absorbance at a specific wavelength (e.g., 225 nm or 280 nm).

-

Quantify the amount of strictosidine produced by comparing the peak area to a standard curve prepared with authentic strictosidine.

-

Isotopic Labeling for Pathway Elucidation

Stable isotope labeling is a powerful technique to trace the incorporation of precursors into downstream metabolites, providing direct evidence for biosynthetic pathways.[4][5]

Materials:

-

Isotopically labeled precursor (e.g., 13C- or 2H-labeled tryptophan or tryptamine)

-

Plant material, cell culture, or heterologous expression system

-

Extraction solvents (e.g., methanol, ethyl acetate)

-

Analytical instruments for detecting labeled compounds (e.g., LC-MS, NMR)

Procedure:

-

Feeding of Labeled Precursor:

-

Introduce the isotopically labeled precursor to the biological system. This can be done by adding it to the culture medium of cell suspensions, feeding it through the petiole of a detached leaf, or providing it in the growth medium of a heterologous host.

-

-

Incubation:

-

Allow the biological system to metabolize the labeled precursor for a specific period. Time-course experiments are often performed to track the flow of the label through the pathway.

-

-

Metabolite Extraction:

-

Harvest the biological material at the desired time points.

-

Perform a comprehensive metabolite extraction using appropriate solvents to capture the compounds of interest.

-

-

Analysis of Labeled Metabolites:

-

Analyze the extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

In MS, the incorporation of the stable isotope will result in a predictable mass shift in the molecular ion and fragment ions of the labeled metabolites.

-

In NMR, the presence of isotopes like 13C will lead to characteristic splitting patterns or altered chemical shifts.

-

By identifying the labeled compounds and the positions of the labels, the biosynthetic route can be elucidated.

-

Regulatory Networks and Experimental Workflows

The biosynthesis of indole alkaloids is tightly regulated at multiple levels, including transcriptional control by transcription factors and hormonal signaling. Jasmonates, for example, are well-known elicitors of TIA biosynthesis.[7] Understanding these regulatory networks is key to manipulating the pathway for enhanced production of desired alkaloids.

References

- 1. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Evaluation of the Decarboxylation and Decarboxylation-Deamination Activities of Plant Aromatic Amino Acid Decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isotopic labelling analysis using single cell mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D5AN00657K [pubs.rsc.org]

- 5. biorxiv.org [biorxiv.org]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. researchgate.net [researchgate.net]

- 9. Direct fluorometry of phase-extracted tryptamine-based fast quantitative assay of L-tryptophan decarboxylase from Catharanthus roseus leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Dissolving 1-methoxyindole-3-carboxylic Acid for Scientific Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of 1-methoxyindole-3-carboxylic acid, a compound of interest in various research fields. The following information is intended to guide laboratory personnel in preparing this compound for experimental use, ensuring consistency and reproducibility.

Introduction

1-methoxyindole-3-carboxylic acid is an indole (B1671886) derivative with potential applications in drug discovery and development. Proper dissolution and handling are critical for obtaining accurate and reliable experimental results. This document outlines the solubility profile of 1-methoxyindole-3-carboxylic acid in common laboratory solvents and provides step-by-step protocols for preparing stock and working solutions for in vitro and in vivo studies.

Solubility Profile

1-methoxyindole-3-carboxylic acid is a crystalline solid that is sparingly soluble in aqueous solutions. Its solubility is significantly enhanced in organic solvents. The following table summarizes the known qualitative solubility of 1-methoxyindole-3-carboxylic acid. Researchers should note that quantitative solubility can be batch-dependent and may be influenced by factors such as purity, crystalline form, temperature, and pH.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | Recommended for preparing high-concentration stock solutions. |

| Dimethylformamide (DMF) | Soluble | A suitable alternative to DMSO for stock solutions. |

| Ethanol (B145695) | Soluble | Can be used as a co-solvent. |

| Methanol | Soluble | Primarily used for analytical purposes such as HPLC. |

| Acetone | Soluble[1][2] | |

| Chloroform | Soluble[1][2] | |

| Dichloromethane | Soluble[1][2] | |

| Water | Sparingly soluble | Solubility is pH-dependent and increases in basic conditions.[3] |

| Phosphate-Buffered Saline (PBS) | Sparingly soluble |

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 1-methoxyindole-3-carboxylic acid in DMSO. This stock solution is suitable for long-term storage and for dilution into aqueous buffers or cell culture media for various assays.

Materials:

-

1-methoxyindole-3-carboxylic acid (solid)

-

Anhydrous, sterile-filtered DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Pre-weighing Preparation: Before weighing, ensure the 1-methoxyindole-3-carboxylic acid powder is at room temperature to prevent condensation.

-

Weighing: Accurately weigh the desired amount of 1-methoxyindole-3-carboxylic acid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.912 mg of the compound (Molecular Weight: 191.18 g/mol ).

-

Solvent Addition: Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

-

Dissolution:

-

Cap the tube securely and vortex the solution for 1-2 minutes.

-

Visually inspect the solution to ensure all solid has dissolved.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature.[3]

-

Gentle warming (up to 37°C) can also be applied to aid dissolution, but care should be taken to avoid degradation.[4]

-

-

Sterile Filtration (for cell culture applications):

-

If the stock solution is intended for use in sterile cell culture, it is recommended to filter it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE or nylon).[5] This should be performed in a laminar flow hood to maintain sterility.

-

-

Aliquoting and Storage:

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to prepare a working solution for in vitro experiments.

Materials:

-

10 mM stock solution of 1-methoxyindole-3-carboxylic acid in DMSO

-

Sterile aqueous buffer (e.g., PBS) or cell culture medium

-

Sterile tubes

Procedure:

-

Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations.

-

Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer/medium and mix immediately and thoroughly. Do not add the aqueous solution to the DMSO stock.

-

The final concentration of DMSO in the working solution should be kept as low as possible (typically ≤ 0.5%) to minimize solvent toxicity in cellular assays.

-

-

Final Concentration Check: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, consider preparing an intermediate dilution in a co-solvent like ethanol before the final dilution in the aqueous medium.

-

Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately to ensure stability and prevent degradation.

Visualized Workflows and Pathways

Logical Workflow for Dissolving 1-methoxyindole-3-carboxylic Acid

Caption: A flowchart illustrating the step-by-step process for preparing a stock solution of 1-methoxyindole-3-carboxylic acid.

Signaling Pathway Visualization (Hypothetical)

As the specific signaling pathways modulated by 1-methoxyindole-3-carboxylic acid are a subject of ongoing research, the following diagram provides a hypothetical example of how this compound might interact with a generic cellular signaling cascade. This is for illustrative purposes only.

Caption: A diagram showing a hypothetical interaction of 1-methoxyindole-3-carboxylic acid with a cellular signaling pathway.

References

Application Note and Protocol: 1-Methoxyindole-3-carboxylic Acid as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methoxyindole-3-carboxylic acid is a member of the indole (B1671886) carboxylic acid family, a class of compounds with significant interest in pharmaceutical and biological research. The use of a well-characterized reference standard is fundamental for the accurate quantification and identification of this analyte in various matrices. This document provides a comprehensive protocol for the proper handling, storage, and use of 1-methoxyindole-3-carboxylic acid as a reference standard in common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-methoxyindole-3-carboxylic acid is provided in the table below.

| Property | Value |

| Chemical Name | 1-methoxyindole-3-carboxylic acid |

| CAS Number | 91913-76-7 |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.19 g/mol |

| Physical Description | Powder |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] |

Safety, Handling, and Storage

3.1. Safety Precautions

Standard laboratory safety practices should be followed when handling 1-methoxyindole-3-carboxylic acid. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

3.2. Storage Conditions

Proper storage is critical to maintain the integrity and stability of the reference standard. The following storage conditions are recommended[1]:

| Form | Storage Temperature | Duration |

| Powder | -20°C | Up to 3 years |

| 4°C | Up to 2 years | |

| In Solvent | -80°C | Up to 6 months |

| -20°C | Up to 1 month* |

*Solutions stored at -20°C for more than one month should be re-evaluated for efficacy.[1] Avoid repeated freeze-thaw cycles.

Experimental Protocols

4.1. Preparation of Stock and Working Standard Solutions

The following workflow outlines the preparation of stock and working standard solutions.

Caption: General workflow for the preparation of stock and working standard solutions.

4.1.1. Stock Solution Preparation (Example: 1 mg/mL)

-

Accurately weigh approximately 10 mg of 1-methoxyindole-3-carboxylic acid reference standard.

-

Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

-

Add a small amount of a suitable solvent (e.g., methanol (B129727) or DMSO) to dissolve the powder.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Allow the solution to equilibrate to room temperature.

-

Add the solvent to the flask to the final volume and mix thoroughly.

-

Store the stock solution in an amber vial at the recommended temperature.

4.1.2. Working Standard Solution Preparation

Prepare working standard solutions by diluting the stock solution with the appropriate mobile phase or solvent to the desired concentration range for calibration curves.

4.2. High-Performance Liquid Chromatography (HPLC) Method

This section provides a general HPLC method suitable for the analysis of 1-methoxyindole-3-carboxylic acid. Method optimization may be required based on the specific instrumentation and sample matrix.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 280 nm) |

4.3. Gas Chromatography-Mass Spectrometry (GC-MS) Method

Direct analysis of carboxylic acids by GC-MS is often challenging due to their low volatility and potential for thermal degradation. Derivatization is typically required.

Caption: General workflow for the derivatization and analysis by GC-MS.

| Parameter | Recommended Conditions |

| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250°C |

| Oven Program | Initial temperature: 100°C, hold for 2 minRamp: 10°C/min to 280°C, hold for 5 min |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

4.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the reference standard.

4.4.1. Sample Preparation

-

Accurately weigh 5-10 mg of 1-methoxyindole-3-carboxylic acid.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d) in an NMR tube.

-

Ensure complete dissolution, sonicating briefly if necessary.

4.4.2. Data Acquisition

Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. The choice of solvent can affect the chemical shifts, particularly for the N-H proton.

Stability-Indicating Method Development

To ensure the reference standard protocol is robust, forced degradation studies should be performed to demonstrate the stability-indicating nature of the analytical method. This involves subjecting the reference standard solution to various stress conditions.

Caption: Logical flow of a forced degradation study.

The analytical method is considered stability-indicating if the parent peak is well-resolved from any degradation products and there is no interference from these products.

Conclusion

This application note provides a comprehensive protocol for the use of 1-methoxyindole-3-carboxylic acid as a reference standard. Adherence to these guidelines for storage, handling, and analysis will ensure the accuracy and reliability of quantitative and qualitative results in research and drug development. It is recommended to always refer to the Certificate of Analysis provided with the reference standard for lot-specific information on purity and concentration.

References

Application Notes & Protocols for In-Vivo Formulation of 1-Methoxyindole-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction